N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a complex organic compound featuring a benzodioxole moiety and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Attachment of the Benzyl Group: The benzodioxole is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the benzodioxole benzyl ether.
Formation of the Benzamide: The benzyl ether is then reacted with 4-hydroxybenzoic acid to form the benzamide via an esterification reaction.
Introduction of the Cyclopropyl Group: The final step involves the reaction of the benzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are common.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the benzamide structure can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-naphthalen-1-ylacetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxybenzamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chlorobenzamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to similar compounds. This can affect its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-17(14-2-3-14)11-24-16-6-4-15(5-7-16)20(23)21-10-13-1-8-18-19(9-13)26-12-25-18/h1,4-9,14H,2-3,10-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENOYSQYUNGEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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